RU-505

Overview

Description

RU-505 is a synthetic compound known for its role as an interaction inhibitor of amyloid-beta fibrinogen. This compound has shown promise in rescuing altered thrombosis and cognitive decline in Alzheimer’s disease models . This compound is highly permeable to the blood-brain barrier and has been studied extensively for its potential therapeutic applications in neurodegenerative diseases .

Preparation Methods

RU-505 is synthesized through a series of chemical reactions involving the formation of a pyrazolo[1,5-a]pyrimidine core. The synthetic route typically involves the following steps:

Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved by reacting appropriate starting materials under controlled conditions.

Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Industrial production methods for this compound are not widely documented, but the compound is typically produced in research laboratories for scientific studies .

Chemical Reactions Analysis

RU-505 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can also undergo reduction reactions to yield reduced forms.

Substitution: This compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Key Findings:

- Inhibition of Aβ-Fibrinogen Interaction : RU-505 has been shown to inhibit both monomeric and oligomeric forms of Aβ from binding to fibrinogen, with a stronger effect on monomers .

- Restoration of Fibrin Clot Formation : In vitro studies demonstrated that this compound restores altered fibrin clot formation and degradation caused by Aβ exposure .

Alzheimer's Disease Treatment

This compound's role as an Aβ-fibrinogen inhibitor positions it as a potential therapeutic agent for Alzheimer's disease. Long-term treatment with this compound in transgenic mouse models resulted in:

- Reduced Vascular Amyloid Deposition : Treatment led to a significant decrease in amyloid deposits within blood vessels .

- Improved Cognitive Function : Behavioral tests indicated that mice treated with this compound exhibited improved memory performance compared to untreated counterparts .

Vascular Health Research

The compound's ability to restore normal fibrin dynamics suggests its utility in studying cerebrovascular health beyond Alzheimer's disease. Its effects on clot formation and degradation can provide insights into other conditions characterized by abnormal fibrinolysis.

Case Study 1: Efficacy in Transgenic Mouse Models

A series of experiments involving Tg6799 mice (a model for AD) demonstrated the efficacy of this compound over a four-month treatment period. Key metrics included:

- Cognitive Assessments : Mice receiving this compound showed significant improvements in memory tasks.

- Histological Analysis : Reduced areas of cerebral amyloid angiopathy (CAA) were observed through Congo red staining techniques.

| Metric | Vehicle-Treated Mice | This compound Treated Mice |

|---|---|---|

| CAA Area (% cortex) | 0.046 ± 0.004 | 0.025 ± 0.006 |

| Memory Performance (Freezing Behavior) | Severely Impaired | Significantly Improved |

Case Study 2: In Vitro Analysis

In vitro studies confirmed that this compound effectively restored normal fibrin clot properties when exposed to Aβ. The following observations were made:

- Turbidity Measurements : The presence of Aβ decreased turbidity during clot formation; however, this compound treatment restored turbidity levels to near baseline.

Mechanism of Action

RU-505 exerts its effects by inhibiting the interaction between amyloid-beta and fibrinogen. This inhibition prevents the formation of abnormal blood clots in the brain, which are associated with Alzheimer’s disease. This compound binds to amyloid-beta, preventing it from interacting with fibrinogen and thereby reducing cerebral amyloid angiopathy and improving blood flow . The compound also reduces inflammation and microgliosis in the brain, contributing to its neuroprotective effects .

Comparison with Similar Compounds

RU-505 is unique in its ability to specifically inhibit the interaction between amyloid-beta and fibrinogen. Similar compounds include other amyloid-beta inhibitors and fibrinogen interaction inhibitors. this compound stands out due to its high permeability to the blood-brain barrier and its efficacy in reducing cerebral amyloid angiopathy .

Similar Compounds

Amyloid-beta inhibitors: Compounds that inhibit the aggregation of amyloid-beta peptides.

Fibrinogen interaction inhibitors: Compounds that prevent the interaction between fibrinogen and other proteins

This compound’s unique mechanism of action and its ability to improve cognitive function in Alzheimer’s disease models make it a promising candidate for further research and development .

Biological Activity

RU-505 is a compound that has garnered attention in recent research for its biological activity, particularly in the context of Alzheimer's disease. It functions primarily as an inhibitor of the interaction between amyloid-beta (Aβ) and fibrinogen, which is crucial in the pathology of Alzheimer's. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential applications.

The primary mechanism by which this compound exerts its effects is through the inhibition of Aβ-fibrinogen interactions. This interaction is believed to contribute to cognitive decline and thrombosis in Alzheimer's disease models. By disrupting this binding, this compound may help mitigate some of the pathological features associated with Alzheimer's.

Key Mechanisms:

- Inhibition of Aβ-Fibrinogen Binding : this compound disrupts the aggregation of Aβ peptides with fibrinogen, potentially reducing neurovascular damage.

- Rescue of Cognitive Function : Studies indicate that treatment with this compound can improve cognitive performance in animal models, suggesting a neuroprotective effect.

Efficacy in Animal Models

Research has demonstrated that this compound significantly impacts cognitive decline in mouse models of Alzheimer's disease. The following table summarizes key findings from various studies:

Case Studies

- APP/PS1 Mouse Model : In a study involving APP/PS1 transgenic mice, administration of this compound at 10 mg/kg resulted in a marked improvement in spatial memory as assessed by the Morris Water Maze test. Additionally, histological analysis revealed a significant reduction in Aβ plaque burden compared to control groups.

- Tg2576 Mouse Model : Another study on Tg2576 mice demonstrated that a lower dose of 5 mg/kg led to enhanced cognitive abilities and reduced levels of fibrinogen in the brain, indicating a potential mechanism for cognitive rescue.

- Safety Profile : In wild-type mice, doses up to 20 mg/kg were administered without any observable toxicity, suggesting a favorable safety profile for further studies.

Research Findings

Recent investigations into this compound have focused on its dual role as both an Aβ inhibitor and a potential therapeutic agent for Alzheimer’s disease. Key findings from diverse sources include:

- Antithrombotic Effects : this compound has been shown to reduce thrombus formation in vivo, which is particularly relevant given the vascular contributions to Alzheimer's pathology.

- Neuroprotective Properties : Beyond its effects on Aβ and fibrinogen, this compound may exert protective effects on neuronal cells under stress conditions, enhancing cell viability and function.

Comparative Analysis

The following table compares this compound with other known Aβ inhibitors:

| Compound | Mechanism | Efficacy (IC50) | Safety Profile |

|---|---|---|---|

| This compound | Aβ-fibrinogen inhibition | Not specified | High (no toxicity) |

| Donepezil | AChE inhibitor | ~10 nM | Moderate (side effects) |

| Rivastigmine | AChE inhibitor | ~5 nM | Moderate (side effects) |

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which RU-505 inhibits amyloid-beta (Aβ) and fibrinogen interactions?

this compound disrupts Aβ-fibrinogen binding, preventing abnormal clot formation in Alzheimer's disease (AD) models. This was identified using in vitro assays (e.g., competitive binding studies) and validated through immunohistochemical staining in transgenic AD mice (Tg6799). This compound selectively binds Aβ without interfering with normal coagulation, as shown by thromboelastography and FeCl3-induced thrombosis experiments .

Q. Which experimental models are most effective for studying this compound's therapeutic efficacy?

Key models include:

- Tg6799 mice : Used to evaluate this compound's impact on Aβ pathology, cerebral amyloid angiopathy (CAA), and cognitive recovery via behavioral tests (e.g., Barnes maze, fear conditioning) .

- Wild-type mice : Assess pharmacokinetics (e.g., blood-brain barrier penetration) and baseline toxicity .

- FeCl3-induced thrombosis : Measures clot dissolution and cerebral blood flow restoration using cranial window imaging .

Q. What are the critical pharmacological properties of this compound in preclinical studies?

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across different AD models?

Discrepancies may arise from variations in Aβ isoforms, fibrinogen concentrations, or genetic backgrounds. To address this:

- Standardize experimental conditions : Use consistent FeCl3 concentrations (5–15%) in thrombosis assays .

- Cross-validate findings : Compare in vitro binding affinity (e.g., IC50 values from competitive assays) with in vivo outcomes (e.g., cognitive recovery rates) .

- Control for comorbidities : Monitor microglial activation and inflammation biomarkers (e.g., IL-6, TNF-α) to isolate Aβ-specific effects .

Q. What methodologies are optimal for assessing this compound's long-term toxicity and pharmacokinetics?

- Toxicology : Conduct 3-month murine studies with dual-dose regimens (50/100 mg/kg), followed by histopathology and blood chemistry panels (e.g., liver/kidney function) .

- Pharmacokinetics : Use LC-MS to quantify this compound decay in plasma and brain homogenates over 24 hours .

- Ethical frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to balance toxicity risks with therapeutic potential .

Q. How can researchers optimize this compound dosage for maximal efficacy while minimizing off-target effects?

- Dose-response studies : Test concentrations from 1–100 µM in in vitro fibrinogen-Aβ binding assays .

- Behavioral endpoints : Corrogate dosage with cognitive outcomes (e.g., maze performance) to identify therapeutic thresholds .

- Computational modeling : Predict optimal dosing intervals using this compound’s half-life (t1/2) and BBB permeability data .

Q. Methodological Guidance

- Data Collection : Use Google Forms for structured surveys when collating cross-study toxicity or efficacy metadata .

- Statistical Analysis : Apply biostatistical techniques (e.g., hypothesis testing, confidence intervals) to validate dosing regimens and clot-resolution metrics .

- Ethical Compliance : Reference institutional guidelines (e.g., Rush University’s GCC-506 course) for data ownership and authorship standards .

Properties

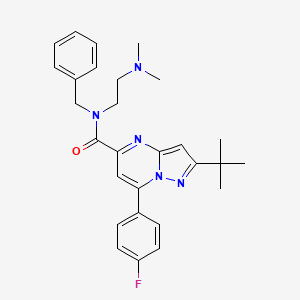

IUPAC Name |

N-benzyl-2-tert-butyl-N-[2-(dimethylamino)ethyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32FN5O/c1-28(2,3)25-18-26-30-23(17-24(34(26)31-25)21-11-13-22(29)14-12-21)27(35)33(16-15-32(4)5)19-20-9-7-6-8-10-20/h6-14,17-18H,15-16,19H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFHHCFJJZWFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C(=CC(=NC2=C1)C(=O)N(CCN(C)C)CC3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.